Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate
Description
Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate is a bicyclic heterocyclic compound featuring a fused furo-pyrrole scaffold with a benzyl substituent at the 5-position and a methyl ester group at the 3A-position. The cis-configuration of the fused rings and the benzyl group’s spatial orientation influence its physicochemical properties and interactions with biological targets .
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
methyl (3aS,6aS)-5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-18-14(17)15-10-16(8-13(15)9-19-11-15)7-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-,15-/m0/s1 |
InChI Key |
AIRPGVWUISBARE-ZFWWWQNUSA-N |
Isomeric SMILES |
COC(=O)[C@]12CN(C[C@H]1COC2)CC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C12CN(CC1COC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Synthetic Strategy
The key step in synthesizing this compound is a [3 + 2] cycloaddition reaction involving unsaturated vicinal dicarboxylic acid derivatives and an in situ generated azomethine ylide. This cycloaddition forms the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, which is a crucial part of the bicyclic framework.
- The azomethine ylide is typically generated from a condensation between an aldehyde (such as benzaldehyde) and an amino acid ester (such as glycine methyl ester), often facilitated by molecular sieves and a base like triethylamine to promote the formation of the ylide intermediate.
- The unsaturated dicarboxylic acid derivatives act as dipolarophiles, reacting with the azomethine ylide to form the pyrrolidine ring via a cycloaddition mechanism.
- This step proceeds with high stereoselectivity, favoring the endo approach, which leads to the cis configuration of the bicyclic ring system.
Nucleophilic Cyclization for Ring Annulation
Following the cycloaddition, an additional heteroaliphatic ring (tetrahydrofuran) is annelated by nucleophilic cyclization of appropriate 1,4-dielectrophilic intermediates. This step closes the second ring, fusing the tetrahydrofuran ring onto the pyrrolidine, thereby completing the bicyclic furo[3,4-c]pyrrole structure.
- The nucleophilic oxygen atom attacks an electrophilic carbon within the intermediate, forming the tetrahydrofuran ring.
- This intramolecular cyclization is critical to achieving the fused bicyclic architecture with the correct relative stereochemistry.
Multi-Step Synthesis and Yields
The overall synthetic route typically involves 3 to 5 steps, starting from commercially available or easily synthesized precursors, and can be performed on a multigram scale. Reported overall yields range from 10% to 72%, depending on the specific reaction conditions and substrates used.
Alternative Synthetic Approaches and Related Compounds
- Some patents describe synthetic methods for related cis-5-substituted tetrahydrofuran-fused pyrroles, such as cis-5-tertbutyloxycarbonyl tetrahydrofuran-pyrrole carboxylate methyl esters, which may share similar synthetic strategies involving protecting groups and cyclization steps.
- Microwave-assisted synthesis has been employed in related furo-pyrrole systems to enhance reaction rates and yields, particularly for preparing substituted methyl furo-pyrrole carboxylates.
- Structural studies, including X-ray diffraction, confirm the stereochemistry and ring conformations of the synthesized compounds, highlighting the envelope conformation of the pyrrolidine ring and the spatial arrangement of substituents.
Summary Table of Key Synthetic Parameters
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes | Yield Range (%) |
|---|---|---|---|---|
| 1 | Azomethine ylide formation | Benzaldehyde, glycine methyl ester, triethylamine, molecular sieves | Formation of azomethine ylide intermediate | - |
| 2 | [3 + 2] Cycloaddition | Unsaturated vicinal dicarboxylic acid derivative | Pyrrolidine ring formation, stereoselective endo approach | - |
| 3 | Nucleophilic cyclization | Intramolecular cyclization of 1,4-dielectrophilic intermediate | Formation of fused tetrahydrofuran ring | - |
| 4–5 | Purification and isolation | Chromatography, crystallization | Isolation of methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate | 10–72 |
Research Findings and Structural Insights
- The bicyclic scaffold is larger compared to parent morpholine or bicyclic 3-oxa-7-azabicyclo[3.3.0]octane analogues, with distinct spatial heteroatom positioning.
- X-ray crystallography confirms the cis relative stereochemistry at the ring junctions and the envelope conformation of the pyrrolidine ring.
- Nuclear magnetic resonance spectroscopy (both proton and carbon-13) supports the structural assignments and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogous derivatives to highlight key differences in reactivity, stability, and bioactivity. Below is a detailed analysis:
Ester Group Variations
- rel-(3aR,6aR)-tert-Butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate () Structural Difference: Replaces the methyl ester with a tert-butyl ester. Impact: The tert-butyl group enhances steric bulk and lipophilicity (molecular weight: 303.40 vs. Applications: Often used as a synthetic intermediate in drug discovery due to its stability under acidic conditions .
(3Ar,6aR)-5-methoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid ()
- Structural Difference : Features a methoxycarbonyl group and a free carboxylic acid.
- Impact : The carboxylic acid increases polarity (molecular weight: 215.20), enhancing aqueous solubility but reducing cell membrane permeability. This derivative may serve as a zwitterionic intermediate in synthesis .
Heterocyclic Ring Modifications
- Ethyl cis-5-benzyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate () Structural Difference: Substitutes the furo oxygen with a sulfone (thieno ring). The sulfone group may enhance oxidative stability but reduce ring flexibility .
Substituent Effects
- Methyl 1-methyl-3-p-tolyl-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate () Structural Difference: Incorporates a chromene-fused pyrrole system with a p-tolyl group. Impact: The extended aromatic system increases molecular rigidity, favoring π-π stacking interactions (evidenced by C–H···π dimerization in crystallography). This structural complexity may enhance receptor binding but complicate synthesis .
- cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate () Structural Difference: Includes an aminomethyl substituent. Impact: The basic amine introduces protonation sites, improving solubility in acidic environments and enabling salt formation for pharmaceutical formulations .
Biological Activity
Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate (CAS: 2162117-49-7) is a complex organic compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 261.32 g/mol. It features a furo-pyrrole structure that is significant for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | rel-methyl (3aR,6aR)-5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate |
| CAS Number | 2162117-49-7 |
| Purity | 95% |
| Molecular Weight | 261.32 g/mol |
| Formula | C15H19NO3 |
G Protein-Coupled Receptor (GPCR) Interactions
The compound may interact with various GPCRs, which are crucial in mediating cellular responses to hormones and neurotransmitters. GPCRs play a vital role in numerous physiological processes and are common targets for drug development. Understanding how this compound affects these receptors could provide insights into its therapeutic potential .
Case Studies and Research Findings
While comprehensive studies specifically focusing on this compound are scarce, related compounds have been documented in the literature:
- Neuroleptic Activity : A study demonstrated that structurally similar compounds exhibited potent antidopaminergic effects. These findings suggest that this compound may also influence dopaminergic signaling pathways .
- Antidepressant Effects : Certain furo-pyrrole derivatives have shown promise in alleviating symptoms of depression through modulation of neurotransmitter levels. If this compound demonstrates similar properties in future studies, it could be a candidate for antidepressant therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
